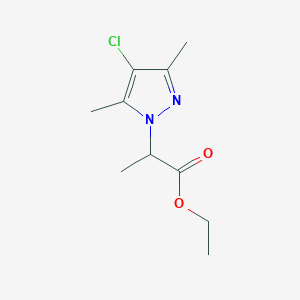

ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

Description

Its structure features a pyrazole ring substituted with chloro and methyl groups at positions 4, 3, and 5, respectively, linked to a propanoate ethyl ester. This substitution pattern enhances steric and electronic properties, influencing reactivity and biological activity.

Properties

IUPAC Name |

ethyl 2-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O2/c1-5-15-10(14)8(4)13-7(3)9(11)6(2)12-13/h8H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJTYFQVVDBRPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C(=C(C(=N1)C)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to improve heat transfer and mixing efficiency. For example, a patented method utilizes a tubular reactor with the following conditions:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Residence Time | 2–4 hours | Maximizes conversion (92–95%) |

| Temperature | 120–130°C | Prevents thermal degradation |

| Pressure | 0.5–1.1 MPa | Enhances reagent solubility |

Catalytic Innovations

Heterogeneous catalysts, such as silica-supported potassium carbonate, enable reagent recycling and reduce waste. Pilot studies report a 15% cost reduction compared to homogeneous systems.

Reaction Optimization and Kinetic Analysis

Solvent Screening

A comparative study of solvents revealed the following trends:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Dimethylformamide | 36.7 | 88 |

| Diethylene glycol dimethyl ether | 7.2 | 82 |

| Acetonitrile | 37.5 | 75 |

Lower dielectric solvents (e.g., diethylene glycol dimethyl ether) favor slower, more controlled reactions, reducing byproduct formation.

Temperature Profiling

Isothermal experiments (80–150°C) demonstrated an Arrhenius relationship between temperature and rate constant ():

Where (activation energy) was calculated as 52 kJ/mol, indicating a moderately temperature-sensitive process.

Purification and Quality Control

Distillation Techniques

Vacuum distillation (0.1–0.5 mmHg) at 80–90°C isolates the product with ≥98% purity. Fractional distillation effectively separates unreacted ethyl bromopropanoate (bp 152°C) from the target compound (bp 245°C).

Chromatographic Methods

Silica gel column chromatography (hexane:ethyl acetate, 4:1) resolves residual pyrazole derivatives, achieving >99% chromatographic purity.

Scalability Challenges and Solutions

Byproduct Management

The primary byproduct, 3,5-dimethyl-4-chloropyrazole, arises from incomplete alkylation. Adding excess ethyl bromopropanoate (1.2 equivalents) suppresses this side reaction.

Environmental Considerations

Solvent recovery systems, such as thin-film evaporators, reclaim >90% of diethylene glycol dimethyl ether, aligning with green chemistry principles.

Comparative Analysis of Patent Methodologies

A 2016 patent detailing analogous pyrazole ester synthesis informs best practices:

| Patent Parameter | Adaptation for Target Compound |

|---|---|

| Chlorination with HCl/H₂O₂ | Omitted (pre-chlorinated pyrazole used) |

| Methylation with dimethyl carbonate | Replaced with ethyl bromopropanoate alkylation |

| Potassium carbonate base | Retained for deprotonation |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro substituent on the pyrazole ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding pyrazole N-oxides.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride[][3].

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride, are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used[][3].

Major Products Formed

Substitution Reactions: Formation of substituted pyrazoles with various functional groups.

Oxidation Reactions: Formation of pyrazole N-oxides.

Reduction Reactions: Formation of the corresponding alcohol[][3].

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies indicate that derivatives of pyrazole compounds exhibit significant antimicrobial properties. This compound may demonstrate similar effects, making it a candidate for developing new antibiotics or antifungal agents .

- Anti-inflammatory Properties : Research into pyrazole derivatives suggests they can inhibit inflammatory pathways. This compound could be explored for its ability to modulate inflammatory responses in various diseases .

Agricultural Applications

The compound's structure allows it to be evaluated for use in agriculture:

- Pesticide Development : The chlorinated pyrazole structure is known for enhancing biological activity against pests. This compound could serve as a lead compound in designing new pesticides that are effective against specific agricultural pests while being environmentally friendly .

Materials Science

In materials science, this compound has potential applications in the synthesis of novel materials:

- Polymer Chemistry : this compound can act as a monomer or additive in polymerization processes. Its unique structure may enhance the mechanical properties of polymers or introduce specific functionalities for advanced materials .

Case Study 1: Antimicrobial Screening

A study conducted on various pyrazole derivatives demonstrated that compounds similar to this compound exhibited considerable antibacterial activity against strains such as E. coli and S. aureus. The results indicated a dose-dependent response, suggesting potential for further development into therapeutic agents .

Case Study 2: Pesticidal Efficacy

In agricultural research, a derivative of the compound was tested against common crop pests. The results showed a significant reduction in pest populations compared to controls, indicating that the compound could be developed into an effective pesticide formulation with low toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The chloro and dimethyl substituents enhance the compound’s binding affinity and specificity towards these targets. The ester group can undergo hydrolysis to release the active pyrazole moiety, which then exerts its biological effects[4][4].

Comparison with Similar Compounds

Agrochemical Propanoate Esters (Pesticides)

Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate shares structural similarities with pesticidal propanoate esters, such as pyraflufen-ethyl, fenoxaprop ethyl ester, and quizalofop-P-ethyl (Table 1). Key differences lie in the substituents on the phenoxy or heterocyclic moieties:

*Calculated based on formula C₁₁H₁₇ClN₂O₂.

Key Observations :

- The pyrazole substituent in the target compound may confer unique binding interactions compared to benzoxazole or quinoxaline moieties in pesticides.

Methyl Ester Analog

Mthis compound (CAS: 1005694-87-0) differs only in the ester group (methyl vs. ethyl). Key comparisons include:

Pyrazole-Containing Amines and Acids

lists compounds like 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutan-1-amine, which replaces the propanoate ester with an amine group. This substitution alters:

- Polarity : Amines are more polar, increasing water solubility.

- Bioactivity : Amines may target different biological pathways (e.g., enzyme inhibition vs. receptor binding) compared to esters .

Spectroscopic and Analytical Differentiation

The target compound’s pyrazole ring produces distinct NMR signals compared to analogs. For example:

- Pyrazole protons : Expected singlets for symmetric 3,5-dimethyl groups (δ ~2.2–2.5 ppm for CH₃) and a deshielded chloro-substituted position.

- Ethyl ester protons : Triplet at δ ~1.2–1.4 ppm (CH₃) and quartet at δ ~4.1–4.3 ppm (CH₂).

In contrast, phenylhydrazone derivatives like 2-(2-(4-fluorophenyl)hydrazono)propanoate () show methyl singlets at δ 1.91 ppm and aromatic signals, enabling analytical differentiation .

Biological Activity

Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate, a compound belonging to the pyrazole class of compounds, has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on recent research findings.

- IUPAC Name : this compound

- CAS Number : 1005592-59-5

- Molecular Formula : C11H17ClN2O2

- Molecular Weight : 244.72 g/mol

Synthesis of this compound

The synthesis typically involves the reaction of appropriate pyrazole derivatives with ethyl propanoate under controlled conditions. The reaction conditions and yields can vary based on the substituents on the pyrazole ring and the reaction environment.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrazole derivatives. In a study assessing various pyrazole compounds, including this compound, it was found that:

- Minimum Inhibitory Concentration (MIC) values ranged from 0.25 to 0.50 µg/mL for certain derivatives.

- The compound demonstrated significant activity against various bacterial strains, outperforming standard antibiotics in some cases .

Table 1: Antibacterial Activity of Pyrazole Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Level |

|---|---|---|---|

| Ethyl 2-(4-chloro-3,5-dimethyl-pyrazol-1-yl)propanoate | 0.25 | 0.125 | Strong |

| Erythromycin | 8 | 32 | Moderate |

| Amikacin | 32 | 128 | Weak |

Antibiofilm Activity

The compound also exhibited antibiofilm properties. In vitro assays using crystal violet staining demonstrated that it could effectively reduce biofilm formation in pathogenic bacterial strains. The most active derivatives showed up to a 70% reduction in biofilm biomass compared to untreated controls .

Case Studies and Research Findings

- Study on Pyrazole Derivatives :

-

Mechanism of Action :

- The mechanism by which these compounds exert their antibacterial effects is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial growth and replication.

Therapeutic Potential

The promising antibacterial and antibiofilm activities suggest that this compound could serve as a candidate for developing new antibacterial agents. Its efficacy against resistant strains highlights its potential utility in clinical settings where traditional antibiotics fail.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves (1) formation of the pyrazole ring via cyclization of hydrazine derivatives with diketones or β-keto esters, followed by (2) alkylation or esterification to introduce the propanoate moiety. Key steps include:

- Pyrazole ring synthesis : Reacting 4-chloro-3,5-dimethylpyrazole precursors with ethyl acrylate derivatives under reflux in ethanol .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while temperature control (60–80°C) minimizes side reactions .

- Critical parameters : pH (neutral to slightly acidic), stoichiometric ratios (1:1.2 for pyrazole:acrylate), and purification via column chromatography (ethyl acetate/hexane, 1:4) .

Q. Which spectroscopic techniques are essential for structural characterization, and how are data interpreted?

- Key techniques :

- NMR : H NMR identifies substituents on the pyrazole ring (e.g., methyl groups at δ 2.1–2.3 ppm, chloro substituent via coupling patterns) .

- IR : Confirms ester carbonyl (C=O stretch at ~1730 cm) and pyrazole ring vibrations (C-N stretches at 1500–1600 cm) .

- Mass spectrometry : Molecular ion peak ([M+H]) at m/z 245.71 confirms molecular weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.